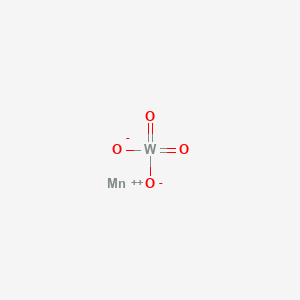

Manganous;dioxido(dioxo)tungsten

Description

Manganese tungsten oxide (MnWO₄) is a transition metal tungstate with a wolframite-type crystal structure (space group P2/c). It exhibits multiferroic behavior, photoluminescence, and high electrochemical activity, making it suitable for applications in photocatalysis, energy storage, sensors, and magnetic devices .

Properties

CAS No. |

14177-46-9 |

|---|---|

Molecular Formula |

H6MnO4W |

Molecular Weight |

308.82 g/mol |

IUPAC Name |

manganese(2+);tungsten;dihydroxide;dihydrate |

InChI |

InChI=1S/Mn.4H2O.W/h;4*1H2;/q+2;;;;;/p-2 |

InChI Key |

VRBAJCPDCNRBRU-UHFFFAOYSA-L |

Canonical SMILES |

O=[W].[Mn] |

Other CAS No. |

14177-46-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Scientific Research Applications

Catalysis

Manganese tungsten oxide exhibits promising catalytic properties, particularly in electrochemical reactions:

- Electrocatalysis : MnWO4 has been studied as an electrocatalyst for the oxygen reduction reaction (ORR). Its morphology can be tuned to enhance catalytic activity, making it suitable for alkaline fuel cells and metal-air batteries . Research indicates that optimizing the structure of MnWO4 can significantly improve its electrocatalytic performance, achieving high current densities and low overpotentials .

- Photocatalysis : The compound's ability to facilitate photocatalytic reactions has been explored for applications such as water splitting and degradation of organic pollutants. Studies have shown that manganese doping in tungsten oxide enhances photocatalytic efficiency due to improved charge separation and reduced recombination rates .

Energy Storage

MnWO4 is increasingly recognized for its potential in energy storage technologies:

- Supercapacitors : The unique structural properties of MnWO4 allow it to be used as a high-performance electrode material in supercapacitors. Its high specific surface area and electrochemical stability contribute to enhanced charge storage capabilities .

- Rechargeable Batteries : The compound has been investigated as an electrode material in lithium-ion batteries, where it demonstrates good cycling stability and capacity retention. Its ability to undergo reversible phase transitions during lithium intercalation makes it a candidate for next-generation battery technologies .

Electronics

In the electronics sector, manganese tungsten oxide finds several applications:

- Conductive Materials : Due to its high density and thermal stability, MnWO4 is utilized in the production of electronic components such as heat sinks and electrical contacts . Its resistance to high temperatures makes it suitable for applications requiring durability under extreme conditions.

- Semiconductors : MnWO4 can be employed in semiconductor devices due to its unique electronic properties. Research indicates that it can be used in gas sensors and field-effect transistors, where its sensitivity to environmental changes is advantageous .

Environmental Applications

The environmental implications of manganese tungsten oxide are noteworthy:

- Pollutant Degradation : MnWO4 has shown effectiveness in photocatalytic degradation of organic pollutants under UV light. Its ability to generate reactive oxygen species makes it a viable option for wastewater treatment applications .

- Gas Sensing : The compound's sensitivity to various gases allows it to be utilized in gas sensors for detecting harmful substances like ethanol and carbon monoxide. This application is crucial for environmental monitoring and safety .

Medical Applications

Emerging research suggests potential medical applications for MnWO4:

- Biocompatibility : The compound's mechanical properties and biocompatibility make it suitable for certain medical devices and implants. Its strength and durability are essential in applications where material failure could pose risks .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Catalysis | Electrocatalyst for ORR, Photocatalysis | Enhanced catalytic activity |

| Energy Storage | Supercapacitors, Rechargeable batteries | High charge storage capacity |

| Electronics | Conductive materials, Semiconductors | Thermal stability under extreme conditions |

| Environmental | Pollutant degradation, Gas sensing | Effective pollutant removal |

| Medical | Medical devices and implants | High strength and biocompatibility |

Comparison with Similar Compounds

Comparison with Similar Tungstate Compounds

Structural and Optical Properties

Insights :

- MnWO₄ and FeWO₄ share identical wolframite structures, but FeWO₄ has a narrower bandgap (~1.8–2.0 eV), favoring visible-light-driven water splitting .

- CoWO₄’s higher OER activity stems from its amorphous-crystalline phase coexistence, unlike MnWO₄’s crystalline dominance .

- MgWO₄’s wide bandgap (~4.0 eV) limits it to UV-driven applications, contrasting with MnWO₄’s visible-light utility .

Catalytic and Electrochemical Performance

Photocatalytic Activity

Insights :

- MnWO₄ outperforms FeWO₄ and CoWO₄ in visible-light-driven degradation due to its optimal bandgap and redox-active WO₄²⁻ groups .

- Graphene oxide (GO) composites enhance MnWO₄’s conductivity, achieving 95% urea oxidation efficiency .

Electrocatalytic and Sensing Performance

| Compound | Application | Key Metric | Reference |

|---|---|---|---|

| MnWO₄ NBs | Toluene oxidation | 59.5% conversion, 90% selectivity | |

| NiWO₄ | Supercapacitors | 480 F/g (1 A/g) | |

| MnWO₄:Dy³⁺ | Luminescent sensors | 10% intensity enhancement |

Insights :

Preparation Methods

Standard Hydrothermal Protocol

Hydrothermal synthesis remains the most widely adopted method for MnWO₄ production due to its scalability and precise control over crystallite size. A representative procedure involves dissolving manganese chloride tetrahydrate (MnCl₂·4H₂O) and sodium tungstate dihydrate (Na₂WO₄·2H₂O) in deionized water at a 1:1 molar ratio. After 30 minutes of stirring, urea or ascorbic acid is added as a reducing agent, and the solution is transferred to a Teflon-lined autoclave. Reaction temperatures typically range from 110°C to 200°C, with durations of 10–24 hours. Post-synthesis, the precipitate is washed and annealed at 450°C for 12 hours to enhance crystallinity.

Impact of Temperature and Time

-

Low-temperature synthesis (110°C) : Produces dispersed MnWO₄ nanoparticles (50–100 nm) with a monoclinic P2/c structure (JCPDS 010-0477). Specific surface area: 45–60 m²/g.

-

High-temperature synthesis (200°C) : Yields nanorods (200–300 nm length, 20–50 nm width) with improved phase purity (XRD peak intensity ratio I₍₁₁₁₎/I₍₀₁₀₎ = 2.3).

Hybrid Hydrothermal-Carbon Composite Synthesis

Incorporating carbon nanotubes (CNTs) or graphene oxide (GO) during hydrothermal reactions enhances electrical conductivity and prevents nanoparticle aggregation. For MnWO₄-CNT composites:

-

CNTs (1:10 weight ratio to ascorbic acid) are sonicated in the precursor solution.

-

Hydrothermal treatment at 110°C for 10 hours achieves uniform CNT dispersion (SEM confirmation).

-

Electrochemical stability increases by 25% compared to pure MnWO₄ (GCD cycling at 5 A/g).

For MnWO₄@GO composites:

-

pH 12 synthesis produces rod-like MnWO₄ (100–150 nm) anchored on GO sheets, increasing urea oxidation current density to 12 mA/cm² (vs. 8 mA/cm² at pH 7).

-

Raman spectra show a 10 cm⁻¹ downshift in the D-band (1355 → 1345 cm⁻¹), indicating strong MnWO₄-GO interfacial bonding.

Coprecipitation: Rapid Synthesis of Ultrasmall Nanocrystals

Aqueous Coprecipitation Mechanism

Coprecipitation offers a low-energy route to sub-2 nm MnWO₄ particles:

-

Mix Mn(NO₃)₂ and Na₂WO₄ solutions at room temperature.

-

Adjust pH to 8–9 using NH₄OH to induce instantaneous precipitation.

-

Centrifuge and dry at 60°C for 12 hours.

Structural and Compositional Analysis

-

XRD-PDF refinement confirms a wolframite-type structure (space group P2/c) despite nonstoichiometric composition (Mn₀.₈WO₃.₆(OH)₀.₄·3H₂O).

-

XANES spectra verify Mn²⁺ and W⁶⁺ oxidation states, matching bulk MnWO₄.

-

Magnetic susceptibility measurements show no ordering above 2 K, contrasting with bulk antiferromagnetic behavior.

Solvothermal and Sol-Gel Methods: Alternative Pathways for Phase Control

Ethylene Glycol-Mediated Solvothermal Synthesis

Citrate-Based Sol-Gel Synthesis

-

Dissolve Mn(CH₃COO)₂ and (NH₄)₁₀W₁₂O₄₁ in citric acid (1:2 metal:citrate ratio).

-

Gelation at 80°C, calcination at 600°C (2°C/min ramp).

-

Result: Porous microspheres (2–5 μm) with 120 m²/g surface area.

Comparative Analysis of Synthesis Methods

Table 1: Synthesis Parameters and Material Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.